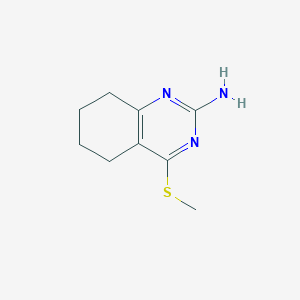![molecular formula C17H16N2O3 B13880160 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety linked to a phenylpropanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 7-chloro-6-nitrofuro[3,2-b]pyridine, undergoes nucleophilic substitution with a suitable nucleophile to introduce the desired functional group.
Reduction: The nitro group is reduced to an amine using palladium-carbon (Pd-C) as a catalyst under hydrogenation conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,2-b]pyridine core structure.
Coupling Reaction: The furo[3,2-b]pyridine derivative is then coupled with a phenylpropanamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound with high purity.
化学反応の分析
Types of Reactions
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd-C.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-methylfuro[3,2-b]pyridin-3(2H)-one: A structurally related compound with similar chemical properties.
Furo[3,2-b]pyridin-3(2H)-one: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)19-12-5-4-6-13(10-12)22-15-7-8-18-14-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20) |
InChIキー |
JTDWYRPSTHUSLS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=C3C(=NC=C2)C=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


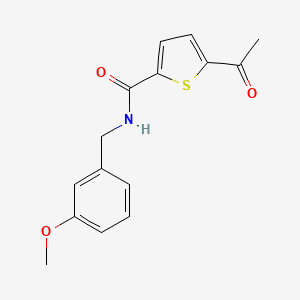

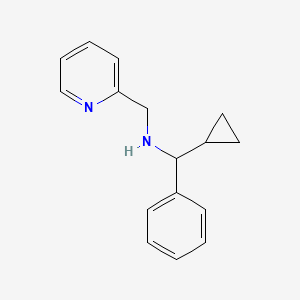



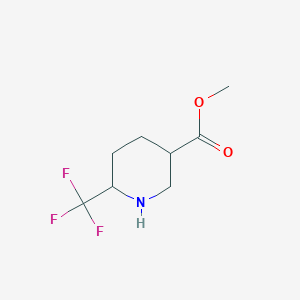
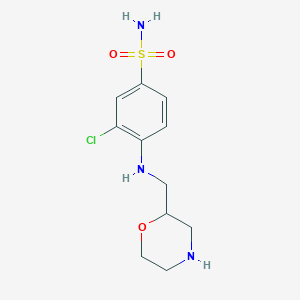

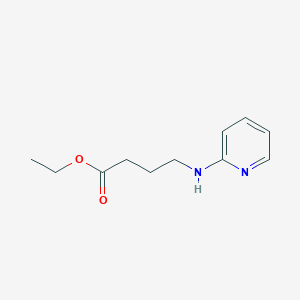
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
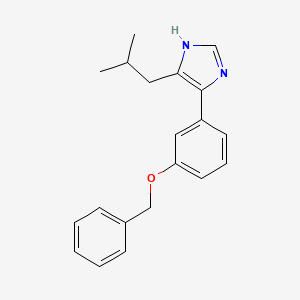
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)
